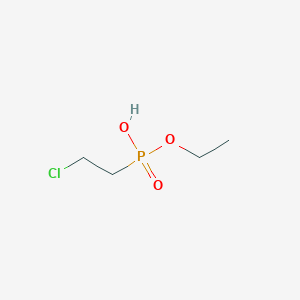
(2-Chloroethyl)phosphonic acid monoethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloroethyl)phosphonic acid monoethyl ester is a chemical compound with the molecular formula C4H10ClO3P and a molecular weight of 172.55 g/mol . It is also known as ethyl hydrogen (2-chloroethyl)phosphonate. This compound is of interest due to its various applications in scientific research and industry.
Preparation Methods
The synthesis of (2-Chloroethyl)phosphonic acid monoethyl ester typically involves the reaction of 2-chloroethanol with phosphonic acid derivatives under controlled conditions . The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields and purity.
Chemical Reactions Analysis
(2-Chloroethyl)phosphonic acid monoethyl ester undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding acid and alcohol.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Chloroethyl)phosphonic acid monoethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the (2-chloroethyl)phosphonic acid group into molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and interaction with cellular components.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of (2-Chloroethyl)phosphonic acid monoethyl ester involves its interaction with specific molecular targets. The compound can act as an alkylating agent, modifying nucleophilic sites on proteins and nucleic acids. This can lead to changes in enzyme activity, gene expression, and cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific context and application.
Comparison with Similar Compounds
(2-Chloroethyl)phosphonic acid monoethyl ester can be compared with other similar compounds, such as:
Phosphonic acid, (2-chloroethyl)-: This compound has a similar structure but lacks the ethyl ester group.
Phosphonic acid, (2-chloroethyl)-, diethyl ester: This compound has two ethyl ester groups instead of one.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications compared to its analogs.
Properties
CAS No. |
23510-39-6 |
|---|---|
Molecular Formula |
C4H10ClO3P |
Molecular Weight |
172.55 g/mol |
IUPAC Name |
2-chloroethyl(ethoxy)phosphinic acid |
InChI |
InChI=1S/C4H10ClO3P/c1-2-8-9(6,7)4-3-5/h2-4H2,1H3,(H,6,7) |
InChI Key |
BOEGWRHPJUASPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















